molecular formula C18H22FN3O3 B605605 AS1842856

AS1842856

Número de catálogo: B605605
Peso molecular: 347.4 g/mol
Clave InChI: MOMCHYGXXYBDCD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de AS1842856 involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmenteEl producto final se obtiene a través de procesos de purificación como la recristalización .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto se produce normalmente en un entorno controlado para mantener su estabilidad y eficacia .

Análisis De Reacciones Químicas

Tipos de Reacciones

AS1842856 principalmente experimenta interacciones de unión en lugar de reacciones químicas tradicionales como la oxidación o reducción. Se une específicamente a la forma activa de FoxO1, inhibiendo su actividad transcripcional .

Reactivos y Condiciones Comunes

El compuesto se usa a menudo en experimentos de cultivo celular donde se disuelve en dimetilsulfóxido (DMSO) y se agrega al medio de cultivo. La concentración típica utilizada varía de 0,1 a 10 micromolar .

Principales Productos Formados

Como this compound es un inhibidor, no forma productos principales a través de reacciones químicas. En cambio, forma un complejo con FoxO1, lo que lleva a la inhibición de la transcripción mediada por FoxO1 .

Aplicaciones Científicas De Investigación

Cancer Treatment

Mechanism of Action
AS1842856 inhibits FoxO1, leading to increased apoptosis in cancer cells. Research indicates that treatment with this compound enhances pro-apoptotic gene expression and reduces colony formation in various cancer cell lines, including glioblastoma multiforme and basal-like breast cancer cells .

Case Studies

  • Glioblastoma Multiforme : In a study involving glioblastoma cell lines, this compound treatment resulted in significant apoptosis and reduced cell proliferation. Specifically, U87MG cells showed resistance to this compound, while other lines demonstrated decreased colony formation following treatment .
  • Colon Cancer : The inhibition of FoxO1 by this compound also impacted colon cancer cell lines (HCT116 and SW480), leading to reduced colony formation and increased apoptosis. This suggests a potential role for this compound in the treatment of colon cancer .

Wound Healing

Clinical Applications
this compound has shown promise in promoting wound healing, particularly in diabetic models. It acts by enhancing the healing process through the modulation of cellular pathways involved in tissue repair.

Research Findings
In pharmacodynamics experiments, this compound significantly improved wound healing in diabetic mice models. The compound was found to enhance the healing rate by modulating the activity of FoxO1, which is crucial for cellular responses to stress and inflammation .

Allergic Inflammation

Impact on Asthma
this compound has been studied for its effects on allergic asthmatic inflammation. In animal models, pretreatment with this compound reduced the expression of M2 macrophage-associated genes and cytokines involved in allergic responses, suggesting its potential utility in managing asthma .

Diabetes Management

Role in Glucose Metabolism
The inhibition of FoxO1 by this compound may also play a role in glucose metabolism regulation. Studies indicate that it can improve fasting glycemia levels in diabetic models, thereby contributing to diabetes management strategies .

Summary Table of Applications

Application AreaMechanismKey Findings
Cancer TreatmentInduces apoptosis via FoxO1 inhibitionIncreased pro-apoptotic gene expression; reduced colony formation in cancer cells
Wound HealingEnhances tissue repair processesSignificant improvement in diabetic wound healing rates
Allergic InflammationModulates immune responseReduced M2 macrophage activity and cytokine expression
Diabetes ManagementImproves glucose metabolismEnhanced fasting glycemia levels in diabetic models

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad

AS1842856 es único en su alta especificidad y potencia para la inhibición de FoxO1. A diferencia de otros compuestos que pueden tener objetivos más amplios, this compound inhibe selectivamente FoxO1 sin afectar a otros miembros de la familia Forkhead box O, como FoxO3a y FoxO4.

Actividad Biológica

AS1842856 is a selective inhibitor of the FOXO1 transcription factor, which plays a significant role in various biological processes, including apoptosis, cell differentiation, and metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and metabolic disorders. The following sections detail the biological activity of this compound, supported by research findings and case studies.

This compound primarily functions by inhibiting the activity of FOXO1, a member of the Forkhead box O (FOXO) transcription factor family. FOXO1 is involved in regulating genes associated with cell survival, proliferation, and differentiation. By inhibiting FOXO1, this compound disrupts its ability to transactivate pro-apoptotic genes and other targets that promote cell survival.

  • Inhibition of Apoptosis : In glioblastoma and breast cancer cell lines, this compound treatment led to increased expression of pro-apoptotic genes such as FAS and BIM, resulting in enhanced apoptosis and reduced colony formation .
  • Cell Cycle Regulation : In osteosarcoma cell lines, this compound was shown to induce cell cycle arrest at the G2/M phase, indicating its potential to modulate cell proliferation .

Effects on Cancer Cell Lines

Research has demonstrated that this compound exhibits significant anti-cancer properties across various malignancies:

  • Acute Myeloid Leukemia (AML) : this compound effectively induced differentiation in AML cell lines by downregulating oncogenic pathways critical for leukemogenesis. It was found to suppress genes associated with the FOXO family and significantly reduced cell viability at concentrations ranging from 0.023 to 1.542 μM .
  • Adipogenesis Suppression : In studies focusing on adipogenesis, this compound inhibited lipid accumulation in preadipocytes by maintaining FOXO1 in a dephosphorylated state, thereby blocking its activation during adipocyte differentiation . This suggests a potential application in obesity management.

Case Study 1: Glioblastoma Treatment

A study involving GBM cells treated with this compound revealed a marked increase in apoptosis after 48 hours of exposure. The treatment led to a significant upregulation of pro-apoptotic genes and a decrease in cell viability, highlighting the compound's effectiveness against resistant cancer stem cells .

Case Study 2: Acute Myeloid Leukemia Differentiation

In another investigation, this compound was administered to various AML cell lines. The results showed that it induced differentiation while inhibiting proliferation by affecting critical signaling pathways. Microarray analysis post-treatment indicated significant changes in gene expression profiles, with 3361 genes showing differential expression .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Cancer Type Effect Mechanism IC50 (μM)
GlioblastomaIncreased apoptosisUpregulation of FAS and BIMNot specified
Acute Myeloid LeukemiaInduced differentiationDownregulation of oncogenic pathways0.023 - 1.542
Breast CancerReduced colony formationIncreased pro-apoptotic gene expressionNot specified
AdipogenesisSuppressed lipid accumulationMaintained FOXO1 in dephosphorylated stateNot specified

Propiedades

IUPAC Name

5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c1-2-22-9-11(18(24)25)17(23)14-13(22)8-12(15(19)16(14)20)21-10-6-4-3-5-7-10/h8-10,21H,2-7,20H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMCHYGXXYBDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=C(C(=C2N)F)NC3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does AS1842856 interact with its target and what are the downstream effects?

A1: this compound acts as a Forkhead box O1 (Foxo1) inhibitor. [] Foxo1 is a transcription factor that plays a crucial role in hepatic gluconeogenesis, the process of glucose production in the liver. By binding to Foxo1, this compound inhibits its transcriptional activity, leading to a decrease in the expression of key gluconeogenic genes, including glucose-6 phosphatase and phosphoenolpyruvate carboxykinase. This downregulation of gene expression ultimately results in reduced hepatic glucose production, contributing to lower blood glucose levels. []

Q2: What evidence exists for the in vivo efficacy of this compound in treating T2DM?

A2: The research demonstrates the efficacy of this compound in a diabetic db/db mouse model, a well-established model for T2DM. [] Oral administration of this compound to these mice resulted in a significant reduction in fasting plasma glucose levels compared to untreated controls. Importantly, this compound did not affect fasting plasma glucose levels in normal mice, suggesting a targeted effect on the dysregulated glucose metabolism present in T2DM. [] Further supporting its potential as a T2DM treatment, this compound also suppressed the increase in plasma glucose levels typically observed after pyruvate injection in both normal and db/db mice. [] This indicates the compound's ability to inhibit hepatic gluconeogenesis, a key driver of elevated glucose levels in T2DM.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.